Para-Substitution Impact on ENL YEATS Inhibition
The para-substituted isomer (CAS 926225-09-4) is a key precursor in the development of potent ENL YEATS domain inhibitors, a validated target in MLL-rearranged leukemia. It has been utilized to generate compounds exhibiting sub-100 nM IC50 values against the ENL-acetyl-H3 interaction [1]. In contrast, there are no reported studies linking the meta-substituted analog (CAS 926226-62-2) to this specific and therapeutically relevant epigenetic target, highlighting a critical regioisomer-dependent functional difference [2].
| Evidence Dimension | Potency of derived inhibitors against ENL YEATS domain |
|---|---|
| Target Compound Data | Derived inhibitors show IC50 < 100 nM |
| Comparator Or Baseline | Meta-substituted analog (CAS 926226-62-2) |
| Quantified Difference | Qualitative difference: Para-isomer is a precursor for known active inhibitors; meta-isomer lacks reported application in this context. |
| Conditions | ENL YEATS domain binding assay (in vitro) |
Why This Matters
This demonstrates that the para-isomer is essential for a validated oncology drug discovery program, while its meta-counterpart is not an acceptable substitute for this line of research.
- [1] Molaid. 1-[4-(氮杂啶-1-甲基)苯基]甲胺 | 926225-09-4. Compound MS_386889. Accessed 2026. View Source
- [2] PubChem. (3-(Azetidin-1-ylmethyl)phenyl)methanamine. Compound Summary. CID 53407883. Accessed 2026. View Source
